molecular formula C10H13N3O2 B1305256 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- CAS No. 53680-92-5

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-

Cat. No. B1305256
CAS RN: 53680-92-5
M. Wt: 207.23 g/mol
InChI Key: UWZMYTIVXOEQDV-UHFFFAOYSA-N
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Description

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl- is a heterocyclic compound. It is also known as 1,3-Diethyl-7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione .


Molecular Structure Analysis

The molecular formula of this compound is C10H13N3O2. The molecular weight is 207.23 g/mol. For more detailed structural information, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

This compound has physical and chemical properties typical of heterocyclic compounds. Detailed properties like melting point, boiling point, and density can be found on resources like ChemicalBook .

Scientific Research Applications

Cancer Therapeutics

This compound and its derivatives have been extensively studied for their potential as cancer therapeutics . They are particularly examined for their role as inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, derivatives have shown promise as inhibitors of the fibroblast growth factor receptor (FGFR) , which is implicated in the progression of various cancers . Additionally, they have been evaluated for their antitumor activity and ability to induce apoptosis in cancer cells .

Pharmacological Inhibitors

In pharmacology, these pyrrolopyrimidine derivatives are explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1) . HPK1 is a negative regulator of T cell receptor signaling and is considered a promising target for cancer immunotherapy .

Material Science

The structural versatility of this compound makes it valuable in material science . It serves as an intermediate in the synthesis of complex molecules with potential applications in the development of new materials .

Environmental Science

While direct applications in environmental science are not extensively documented, the biochemical properties of these compounds could be leveraged in environmental biotechnology, such as in the development of bioremediation strategies or environmental biosensors .

Biochemistry Research

In biochemistry, the compound’s derivatives are used to study DNA repair mechanisms . They serve as PARP-1 inhibitors , which are used to potentiate the effect of DNA-damaging agents, thereby compromising the DNA repair mechanism in cancer cells and leading to cell death .

Antitubercular Agents

Some derivatives of this compound have been explored for their potential as antitubercular agents . They have been tested against strains of Mycobacterium tuberculosis, providing insights into new treatment options for tuberculosis .

Mechanism of Action

Target of Action

The primary targets of 1,3-Diethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway . The pathway is involved in signal transduction processes that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

The compound is a derivative of 1h-pyrrolo[2,3-b]pyridine, which has shown potent activities against fgfr1, 2, and 3 . The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action environment of the compound can influence its efficacy and stability.

properties

IUPAC Name

1,3-diethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-12-8-7(5-6-11-8)9(14)13(4-2)10(12)15/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZMYTIVXOEQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CN2)C(=O)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201922
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-

CAS RN

53680-92-5
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053680925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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